molecular formula C11H8FNO2 B12971595 Methyl 4-fluoroquinoline-8-carboxylate

Methyl 4-fluoroquinoline-8-carboxylate

Cat. No.: B12971595
M. Wt: 205.18 g/mol
InChI Key: HEPBPZPDKXDOGL-UHFFFAOYSA-N
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Description

Methyl 4-fluoroquinoline-8-carboxylate is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoroquinoline-8-carboxylate typically involves cyclization and cycloaddition reactions. One common method is the nucleophilic substitution of fluorine atoms. For example, the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production methods often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-fluoroquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of liquid crystals and dyes

Mechanism of Action

The mechanism of action of methyl 4-fluoroquinoline-8-carboxylate involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s fluorine atom enhances its ability to penetrate cell membranes and bind to its target enzymes .

Comparison with Similar Compounds

Uniqueness: Methyl 4-fluoroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its biological activity and stability compared to non-fluorinated quinoline derivatives .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

methyl 4-fluoroquinoline-8-carboxylate

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3

InChI Key

HEPBPZPDKXDOGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CN=C21)F

Origin of Product

United States

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